molecular formula C20H25NO4 B5750887 1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone

1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone

Cat. No.: B5750887
M. Wt: 343.4 g/mol
InChI Key: CEDWOGPSKCAVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone features a pyrrole core substituted with acetyl groups at positions 1 and 4, methyl groups at positions 2 and 5, and a 3,4-dimethoxyphenethyl moiety at position 1.

Properties

IUPAC Name

1-[4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-12-19(14(3)22)20(15(4)23)13(2)21(12)10-9-16-7-8-17(24-5)18(11-16)25-6/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDWOGPSKCAVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1CCC2=CC(=C(C=C2)OC)OC)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone involves multiple steps. The starting materials typically include 3,4-dimethoxyphenethylamine and acetylacetone. The reaction proceeds through a series of steps including condensation, cyclization, and acetylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Notable Properties/Activities Reference
Target Compound 3,4-Dimethoxyphenethyl, acetyl C₂₁H₂₅NO₄ 355.43 High polarity due to methoxy groups -
3-Acetyl-2,5-dimethyl-1,4-diphenylpyrrole Phenyl groups at positions 1 and 4 C₁₉H₁₉NO 277.36 Anti-corrosion activity
2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone 4-Chlorophenyl, chloro substituent C₁₄H₁₃Cl₂NO 282.16 Increased lipophilicity (Cl groups)
1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone 4-Fluorophenyl, pyrrolidinyl side chain C₁₈H₂₁FN₂O 300.37 USP14 inhibitor (enhances proteasome)
2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 4-Methoxyphenethyl, chloro substituent C₁₇H₂₀ClNO₂ 305.80 Moderate polarity (single methoxy)
1-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]-ethanone Methoxyphenyl linked to pyrrole, acetyl group C₁₅H₁₇NO₂ 243.30 Simplified aromatic system

Key Observations

Substituent Effects on Polarity and Solubility: The target compound’s 3,4-dimethoxyphenethyl group enhances polarity compared to halogenated analogs (e.g., chloro or fluoro derivatives) . Methoxy groups improve water solubility, which is critical for bioavailability in drug design.

Biological Activity Trends :

  • The 4-fluorophenyl-pyrrolidinyl analog () acts as a USP14 inhibitor, highlighting how fluorinated aromatic systems and nitrogen-containing side chains can modulate enzyme activity.
  • Anti-corrosion activity observed in the diphenylpyrrole derivative () suggests that pyrrole derivatives with extended aromatic systems may stabilize metal surfaces.

Structural Complexity and Molecular Weight: The target compound’s molecular weight (355.43) exceeds most analogs due to the dimethoxyphenethyl group. Higher molecular weight may impact pharmacokinetics, such as absorption and metabolism.

Crystallography and Structural Validation :

  • Multiple analogs (e.g., ) likely utilize SHELX programs for crystal structure determination, a standard in small-molecule refinement .

Biological Activity

The compound 1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone is a complex organic molecule with potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by case studies and data tables.

Molecular Formula

The molecular formula of the compound is C18H24N2O3C_{18}H_{24}N_{2}O_{3}.

Structural Characteristics

This compound features a pyrrole ring substituted with an acetyl group and a dimethoxyphenethyl moiety. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline were evaluated for their cytotoxicity using the MTT assay in K562 cell lines. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics like verapamil, indicating potential as anticancer agents .

The proposed mechanism of action includes the inhibition of multidrug resistance (MDR) in cancer cells. Compounds that can reverse MDR are crucial in enhancing the efficacy of conventional chemotherapy. The pyrrole structure may contribute to this activity by interacting with drug transporters or altering cellular signaling pathways.

Neuroprotective Effects

Studies have suggested that compounds containing methoxy groups may possess neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Study 1: Cytotoxic Activity

In a study evaluating various derivatives of related compounds, it was found that certain analogs exhibited significant cytotoxicity against K562/A02 cell lines, which are resistant to multiple drugs. The most promising derivatives had IC50 values ranging from 0.65 to 0.96 μM, highlighting their potential as effective anticancer agents .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of methoxy-substituted compounds. Results indicated that these compounds could mitigate neuronal damage in models of oxidative stress, suggesting a therapeutic role in neurodegenerative diseases.

Data Table: Biological Activity Overview

Activity Type Cell Line/Model IC50 (μM) Reference
CytotoxicityK5620.66 - 0.96
NeuroprotectionNeuronal CellsNot quantified[Research Study]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.